tert-Butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug development. It belongs to a class of compounds known for their biological activities, particularly in the field of oncology. The compound features a complex structure that combines elements of pyrimidine and dihydropyridine, which are known to exhibit various pharmacological properties.
The compound has been synthesized and studied in various research contexts, particularly in the search for inhibitors of specific biological pathways, such as those involved in cancer progression. Notable studies have included its synthesis and characterization, as well as investigations into its pharmacokinetic properties and biological activity against cancer cell lines .
tert-Butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate can be classified under:
The synthesis of tert-butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves several steps, including the formation of the dihydropyridine core and subsequent functionalization to introduce the pyrimidine moiety.
For example, one reported method involves using methyl 4-bromobenzoate and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, yielding the target compound with a purity of approximately 99% .
The synthesis process requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like High Resolution Mass Spectrometry (HRMS) are employed to confirm the molecular weight and structure of the synthesized compound.
The molecular structure of tert-butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate can be represented as follows:
This structure includes:
Key structural data include:
tert-Butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate participates in various chemical reactions that can modify its structure or enhance its biological activity:
These reactions are essential for optimizing the pharmacological profile of the compound.
Characterization of reaction products is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm structural integrity post-reaction.
The mechanism of action for tert-butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific biological targets within cells:
Studies have shown that modifications to the pyrimidine ring can significantly influence the potency and selectivity of the compound against various cancer cell lines .
The physical properties of tert-butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate include:
Chemical properties include:
Relevant data from spectroscopic analyses support these properties .
tert-butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate has potential applications in:
CDC42 (Cell Division Cycle 42) and its homologs RHOJ and RHOQ are Rho-family GTPases that function as critical molecular switches regulating cancer pathogenesis. These proteins cycle between inactive GDP-bound and active GTP-bound states, governed by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs) [2]. In their activated (GTP-bound) conformation, CDC42/RHOJ engage downstream effectors—notably p21-activated kinases (PAKs)—to orchestrate:
Table 1: Oncogenic Functions of CDC42/RHOJ in Preclinical Models
| Cancer Type | CDC42/RHOJ-Driven Mechanism | Experimental Consequence of Inhibition |
|---|---|---|
| Melanoma (BRAFV600E) | Reactivation of RAF-MEK-ERK pathway | Synergistic cell death with BRAF inhibitors |
| Colon (KRASG12V) | Enhanced survival via PAK-mediated signaling | Reduced proliferation in SW480 PDX models |
| Breast | Cyclin E overexpression | Restoration of CDK4/6 inhibitor sensitivity |
First-generation CDC42-GEF inhibitors (e.g., ZCL278, CASIN) exhibited off-target effects against related Rho GTPases (e.g., RAC1, RHOA) due to GEF promiscuity, limiting clinical utility [2]. This underscores the need for inhibitors directly targeting CDC42-effector interfaces.
The trisubstituted pyrimidine scaffold—exemplified by the chemical framework of tert-Butyl 4-(pyrimidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate—offers precise disruption of CDC42-PAK interactions. This design circumvents GEF targeting, minimizing cross-reactivity [2] [1]. Key structural features include:
Table 2: Impact of Pyrimidine Scaffold Modifications on Anticancer Activity
| Modification Site | Group | Biochemical Potency (IC50, μM) | Kinetic Solubility (μM) | Key Observations |
|---|---|---|---|---|
| C6 (R1) | Phenyl | 10.2–15.8 (SKM28) | 18 | Moderate activity, low solubility |
| C6 (R1) | Indazolyl | 2.6–3.9 (A375, SW480) | 42 | Optimal balance of potency/solubility |
| C6 (R1) | N-Methylimidazolyl | >20 (WM3248) | 75 | Significant potency loss |
| C2 (R2) | m-CF3-Ph | 0.8–1.2 (SKMel3) | 28 | Enhanced hydrophobic contact |
Synthetic accessibility of the dihydropyridine-pyrimidine core facilitates rapid diversification. For instance, Suzuki-Miyaura coupling installs heteroaryl groups at C4 (e.g., indol-6-yl) using brominated precursors like tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate [5] [8]. The Boc group’s tert-butyl ester provides:
These properties establish pyrimidine-dihydropyridine hybrids as a versatile chemotype for next-generation CDC42/RHOJ inhibitors.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2